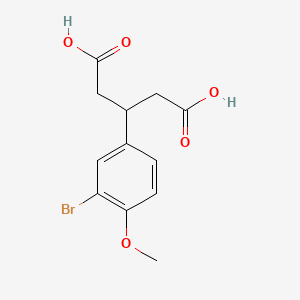

3-(3-bromo-4-methoxyphenyl)pentanedioicacid

Description

3-(3-Bromo-4-methoxyphenyl)pentanedioic acid is a substituted pentanedioic acid derivative featuring a bromine atom at the meta position and a methoxy group at the para position on the phenyl ring. The bromine and methoxy substituents likely influence its electronic properties, solubility, and biological interactions, particularly in contexts like prostate-specific membrane antigen (PSMA) targeting, as seen in structurally related urea-based inhibitors .

Properties

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO5/c1-18-10-3-2-7(4-9(10)13)8(5-11(14)15)6-12(16)17/h2-4,8H,5-6H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDYJBNDFSMYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid typically involves the bromination of 4-methoxybenzaldehyde followed by subsequent reactions to introduce the pentanedioic acid group. One common method involves the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent under solvent-free conditions . The reaction conditions are generally mild, making the process efficient and environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of solvent-free conditions and recyclable reagents, are likely to be employed to ensure sustainable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-methoxyphenyl)pentanedioic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenylpentanedioic acid.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-(3-bromo-4-formylphenyl)pentanedioic acid, while substitution of the bromine atom with an amine can produce 3-(3-amino-4-methoxyphenyl)pentanedioic acid.

Scientific Research Applications

3-(3-bromo-4-methoxyphenyl)pentanedioic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares structural features and physical properties of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid with other aryl-substituted pentanedioic acid derivatives:

Key Observations:

- Substituent Effects : The bromine and methoxy groups in the target compound introduce both steric bulk and electronic modulation. The methoxy group’s electron-donating nature may counteract the electron-withdrawing effect of bromine, creating a balanced electronic profile.

- Molecular Weight : Bromine and methoxy substituents increase molecular weight compared to simpler derivatives like 3-(4-bromophenyl)pentanedioic acid.

- Solubility : Methoxy groups generally improve aqueous solubility, whereas bromine may enhance lipophilicity.

PSMA Binding Affinity

Compounds with glutamate-urea-glutamate (DUPA) moieties, such as 2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid, exhibit high affinity for PSMA due to their ability to mimic glutamate . While 3-(3-bromo-4-methoxyphenyl)pentanedioic acid lacks the urea linker, its dicarboxylic acid structure and aromatic substituents may facilitate interactions with PSMA’s hydrolase domain. For example:

- Fluorinated analogs (e.g., 3-(2,4-difluorophenyl)pentanedioic acid) show enhanced binding in radiolabeled PSMA inhibitors due to fluorine’s electronegativity and small size .

- The bromine atom in the target compound could serve as a heavy atom for radiopharmaceutical applications, similar to iodine-containing PSMA ligands .

Electronic Properties in Molecular Junctions

Studies on pentanedioic acid derivatives reveal that aromatic substituents (e.g., 1,4-benzenedicarboxylic acid) exhibit higher single-molecule conductance compared to aliphatic analogs due to enhanced π-electron conjugation . The bromo-methoxy-phenyl group in the target compound may further modulate conductance by introducing dipole moments and steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.